molecular formula C6H6FNO B566915 2-Fluoro-6-hydroxy-4-methylpyridine CAS No. 1227577-23-2

2-Fluoro-6-hydroxy-4-methylpyridine

Cat. No.: B566915
CAS No.: 1227577-23-2
M. Wt: 127.118
InChI Key: NBLRECVLXJWMQA-UHFFFAOYSA-N
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Description

2-Fluoro-6-hydroxy-4-methylpyridine is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-hydroxy-4-methylpyridine can be achieved through several methods. One common approach involves the fluorination of 2-hydroxy-4-methylpyridine using fluorinating agents such as N-fluoropyridinium salts . Another method includes the use of diazotization followed by fluorination . The reaction conditions typically involve the use of strong acids and controlled temperatures to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced fluorinating reagents and catalysts can further optimize the production process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-hydroxy-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-6-hydroxy-4-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-hydroxy-4-methylpyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of various biochemical pathways, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-hydroxy-4-methylpyridine is unique due to the presence of both fluorine and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-fluoro-4-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-4-2-5(7)8-6(9)3-4/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLRECVLXJWMQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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